molecular formula C11H7ClN4S B13751318 3-(6-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179359-77-3

3-(6-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13751318
CAS No.: 1179359-77-3
M. Wt: 262.72 g/mol
InChI Key: CAAIDFKJQRYBDR-UHFFFAOYSA-N
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Description

3-(6-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a quinoline moiety and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 6-chloroquinoline-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the thiadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(6-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combined quinoline and thiadiazole structure, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

CAS No.

1179359-77-3

Molecular Formula

C11H7ClN4S

Molecular Weight

262.72 g/mol

IUPAC Name

3-(6-chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H7ClN4S/c12-7-2-4-8-6(5-7)1-3-9(14-8)10-15-11(13)17-16-10/h1-5H,(H2,13,15,16)

InChI Key

CAAIDFKJQRYBDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C3=NSC(=N3)N)C=C1Cl

Origin of Product

United States

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